6-Methoxytryptamine hydrochloride

説明

BenchChem offers high-quality 6-Methoxytryptamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxytryptamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

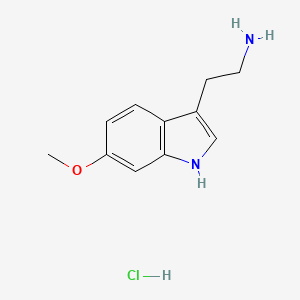

Structure

3D Structure of Parent

特性

IUPAC Name |

2-(6-methoxy-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9;/h2-3,6-7,13H,4-5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTAOYZCCFNXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950061 | |

| Record name | 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2736-21-2 | |

| Record name | 1H-Indole-3-ethanamine, 6-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2736-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methoxytryptamine Hydrochloride: A Technical Guide to its Mechanism of Action

Introduction: Distinguishing 6-Methoxytryptamine from its Well-Known Isomer

6-Methoxytryptamine hydrochloride is a tryptamine derivative and a positional isomer of the more extensively studied 5-methoxytryptamine (5-MeO-T). While structurally similar, this seemingly minor shift in the methoxy group from the 5th to the 6th position on the indole ring results in a dramatically different pharmacological profile. Unlike 5-MeO-T, which primarily functions as a potent agonist at serotonin receptors, 6-methoxytryptamine's mechanism of action is predominantly characterized by its role as a monoamine releasing agent. This guide will provide an in-depth technical analysis of the core mechanism of action of 6-methoxytryptamine hydrochloride, offering clarity on its primary molecular targets and downstream effects.

Primary Mechanism of Action: A Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA)

The principal mechanism of action of 6-methoxytryptamine is the induction of monoamine release. It is classified as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] This action is mediated by its interaction with the respective monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).

By binding to these transporters, 6-methoxytryptamine is thought to induce a conformational change that reverses the normal direction of neurotransmitter flow. Instead of reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron, these neurotransmitters are actively transported out of the neuron and into the synapse. This leads to a significant increase in the extracellular concentrations of these key neurotransmitters, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.

The potency of 6-methoxytryptamine as a monoamine releaser has been quantified in rat brain synaptosomes, with the following half-maximal effective concentration (EC₅₀) values:[1]

| Monoamine | EC₅₀ for Release Induction |

| Serotonin | 53.8 nM |

| Dopamine | 113 nM |

| Norepinephrine | 465 nM |

These values indicate that 6-methoxytryptamine has the highest potency for inducing serotonin release, followed by dopamine and then norepinephrine.

Secondary Mechanism of Action: Weak Serotonin 5-HT₂A Receptor Agonism

In addition to its primary role as an SNDRA, 6-methoxytryptamine also acts as a full agonist at the serotonin 5-HT₂A receptor. However, its potency at this receptor is significantly lower compared to its monoamine releasing activity. The EC₅₀ for 5-HT₂A receptor agonism is 2,443 nM, with a maximal efficacy (Eₘₐₓ) of 111%.

The activation of 5-HT₂A receptors, which are Gq-coupled G-protein coupled receptors (GPCRs), typically initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway is associated with a range of cellular responses and is the primary mechanism through which classic psychedelic drugs exert their effects.[2]

It is noteworthy that while 6-methoxytryptamine is a full agonist at the 5-HT₂A receptor, its low potency suggests that this mechanism may be more relevant at higher concentrations. In stark contrast, its isomer, 5-methoxytryptamine, is an extremely potent 5-HT₂A receptor agonist, with an EC₅₀ in the low nanomolar range.[3] This profound difference in potency at the 5-HT₂A receptor is a key distinguishing feature between the two isomers.

Integrated Mechanism of Action and Downstream Signaling

The overall pharmacological effect of 6-methoxytryptamine hydrochloride is a composite of its potent monoamine releasing activity and its weaker 5-HT₂A receptor agonism. At lower, physiologically relevant concentrations, the SNDRA activity is likely to be the dominant mechanism, leading to a general increase in synaptic levels of serotonin, norepinephrine, and dopamine. This can result in a range of effects, including mood elevation, increased energy, and enhanced focus.

At higher concentrations, the agonism at 5-HT₂A receptors may become more pronounced, potentially leading to subjective effects more commonly associated with serotonergic psychedelics. However, given its significantly lower potency compared to classic hallucinogens, the nature and intensity of these effects are likely to be distinct.

The following diagram illustrates the primary signaling pathways affected by 6-methoxytryptamine:

Experimental Protocols for Elucidating the Mechanism of Action

To experimentally validate the mechanism of action of 6-methoxytryptamine hydrochloride, a series of in vitro and in vivo assays can be employed.

Monoamine Transporter Release Assays

Objective: To quantify the potency and efficacy of 6-methoxytryptamine in inducing the release of serotonin, norepinephrine, and dopamine from presynaptic nerve terminals.

Methodology:

-

Preparation of Synaptosomes: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).

-

Radiolabel Loading: Incubate the synaptosomes with radiolabeled monoamines (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) to allow for their uptake into the presynaptic terminals.

-

Initiation of Release: After a washout step to remove excess radiolabel, expose the synaptosomes to varying concentrations of 6-methoxytryptamine hydrochloride.

-

Measurement of Release: Collect the supernatant at specific time points and quantify the amount of released radiolabel using liquid scintillation counting.

-

Data Analysis: Plot the concentration-response curve and calculate the EC₅₀ value for the release of each monoamine.

Causality Explanation: This assay directly measures the ability of the compound to induce neurotransmitter efflux via the monoamine transporters, providing a quantitative measure of its SNDRA activity.

Receptor Binding Assays

Objective: To determine the binding affinity of 6-methoxytryptamine for a panel of neurotransmitter receptors, including serotonin, dopamine, and adrenergic receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., HEK293 cells expressing the human 5-HT₂A receptor).

-

Competitive Binding: Incubate the membranes with a fixed concentration of a high-affinity radioligand for the target receptor in the presence of increasing concentrations of 6-methoxytryptamine hydrochloride.

-

Separation and Counting: Separate the bound and free radioligand by rapid filtration and quantify the bound radioactivity.

-

Data Analysis: Determine the concentration of 6-methoxytryptamine that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Causality Explanation: This assay determines the affinity of the compound for various receptors, helping to identify its primary and secondary binding targets and to rule out significant off-target interactions.

Functional Receptor Assays

Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) of 6-methoxytryptamine at its identified receptor targets, particularly the 5-HT₂A receptor.

Methodology (for Gq-coupled receptors like 5-HT₂A):

-

Cell Culture: Use a cell line expressing the 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Compound Application: Add varying concentrations of 6-methoxytryptamine to the cells.

-

Measurement of Calcium Flux: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

-

Data Analysis: Generate a concentration-response curve and calculate the EC₅₀ and Eₘₐₓ values to determine the potency and efficacy of the compound as an agonist.

Causality Explanation: This assay directly measures the downstream signaling consequence of receptor binding, confirming whether the compound activates the receptor and to what extent.

The following diagram outlines a typical experimental workflow for characterizing the mechanism of action of a compound like 6-methoxytryptamine:

Conclusion

The mechanism of action of 6-methoxytryptamine hydrochloride is multifaceted, with its primary role being a potent serotonin-norepinephrine-dopamine releasing agent. This distinguishes it significantly from its isomer, 5-methoxytryptamine, which is a potent serotonin receptor agonist.[3] Additionally, 6-methoxytryptamine exhibits weak full agonism at the 5-HT₂A receptor, which may contribute to its overall pharmacological profile at higher doses. A thorough understanding of this dual mechanism is crucial for researchers and drug development professionals exploring the therapeutic potential of this and related compounds. The experimental protocols outlined in this guide provide a framework for the systematic investigation and validation of the complex pharmacology of novel tryptamine derivatives.

References

-

Wikipedia. 5-Methoxytryptamine. [Link]

-

Taylor & Francis. 5 methoxytryptamine – Knowledge and References. [Link]

-

Wikipedia. 6-Methoxytryptamine. [Link]

-

MDPI. Melatonin as a Guardian of Mitochondria: Mechanisms and Therapeutic Potential in Neurodegenerative Diseases. [Link]

-

National Institutes of Health. Structural pharmacology and therapeutic potential of 5-methoxytryptamines. [Link]

-

PubMed. Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates. [Link]

-

National Institutes of Health. Structural pharmacology and therapeutic potential of 5-methoxytryptamines. [Link]

-

ResearchGate. Structural pharmacology and therapeutic potential of 5-methoxytryptamines. [Link]

-

Wikipedia. Psychedelic drug. [Link]

Sources

Pharmacological profile of 6-Methoxytryptamine hydrochloride

An In-Depth Technical Guide to the Pharmacological Profile of 6-Methoxytryptamine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-methoxytryptamine hydrochloride (6-MeO-T), a tryptamine derivative with a distinct and compelling pharmacological profile. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced mechanisms of action, experimental validation protocols, and the critical structure-activity relationships that define its place in neuropharmacology.

Introduction: Defining 6-Methoxytryptamine in the Tryptamine Landscape

6-Methoxytryptamine is a positional isomer of the more widely known 5-methoxytryptamine (5-MeO-T), a compound closely related to the endogenous neurotransmitter serotonin and the neurohormone melatonin.[1][2] As a member of the tryptamine family, its core structure suggests interaction with the serotonergic system. However, the seemingly minor shift of the methoxy group from the 5th to the 6th position on the indole ring dramatically alters its pharmacological properties, transforming it from a potent receptor agonist (like 5-MeO-T) into a powerful monoamine releasing agent.[1][3][4] This guide will elucidate this pivotal distinction, which underscores the compound's significance as both a valuable research tool and a potential scaffold for novel therapeutic agents targeting mood and neurological disorders.[5]

Pharmacodynamics: A Dual-Action Mechanism

The primary pharmacological activity of 6-Methoxytryptamine is characterized by a dual mechanism: potent monoamine release and low-potency serotonin receptor agonism.

Primary Mechanism: Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA)

6-Methoxytryptamine is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] It functions by interacting with the respective monoamine transporters (SERT, NET, DAT) on presynaptic neurons, inducing a reverse transport of neurotransmitters from the intracellular space into the synaptic cleft. This action robustly increases the extracellular concentrations of serotonin, dopamine, and norepinephrine.

In studies using rat brain synaptosomes, the efficacy of 6-MeO-T in inducing this release was quantified, revealing a clear preference for the serotonin and dopamine systems.[1][6]

Table 1: Monoamine Releasing Potency of 6-Methoxytryptamine

| Neurotransmitter | EC₅₀ (nM) for Release Induction |

|---|---|

| Serotonin (5-HT) | 53.8 |

| Dopamine (DA) | 113 |

| Norepinephrine (NE) | 465 |

Data sourced from studies on rat brain synaptosomes.[1][6]

Figure 2: 5-HT₂ₐ receptor signaling pathway activated by 6-MeO-T.

Pharmacokinetics: Metabolism and Distribution

Detailed pharmacokinetic studies specifically on 6-Methoxytryptamine hydrochloride are not extensively published. However, based on its structure and the known metabolic pathways of related tryptamines, a primary route of metabolism is likely through monoamine oxidase (MAO).

For its isomer, 5-methoxytryptamine, it is known to be rapidly metabolized by MAO-A. [7][8]Additionally, 5-MeO-T is a substrate for the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), which O-demethylates it to form serotonin. [4][9]It is plausible that 6-MeO-T undergoes similar metabolic transformations, though this requires direct experimental validation. The hydrochloride salt form is utilized to improve solubility and stability for research applications.

Experimental Protocols for Pharmacological Characterization

To validate the pharmacodynamic profile of 6-MeO-T, specific in-vitro assays are essential. The following protocols provide a framework for quantifying its dual actions.

Protocol: Monoamine Release Assay via Synaptosomes

This protocol determines the potency (EC₅₀) of 6-MeO-T to induce the release of radiolabeled monoamines from isolated nerve terminals.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin) via differential centrifugation.

-

Radiolabel Loading: Incubate the synaptosome suspension with a low concentration of a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA). This allows the transporters to actively uptake the label.

-

Wash Step: Remove excess unincorporated radiolabel by washing or filtration.

-

Compound Incubation: Aliquot the loaded synaptosomes and incubate with a range of concentrations of 6-Methoxytryptamine hydrochloride for a short period (e.g., 5-10 minutes).

-

Separation: Terminate the assay by rapidly filtering the samples to separate the synaptosomes from the incubation buffer.

-

Quantification: Measure the radioactivity in the collected buffer (representing the released neurotransmitter) using liquid scintillation counting.

-

Data Analysis: Plot the amount of released radioactivity against the log concentration of 6-MeO-T. Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.

Figure 3: Workflow for a synaptosomal monoamine release assay.

Protocol: 5-HT₂ₐ Receptor Functional Assay (Calcium Flux)

This protocol measures the ability of 6-MeO-T to activate the 5-HT₂ₐ receptor by quantifying the resulting increase in intracellular calcium.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293) stably expressing the human 5-HT₂ₐ receptor.

-

Cell Plating: Plate the cells in a multi-well microplate (e.g., 96- or 384-well) and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

-

Compound Addition: Utilize a fluorescence plate reader equipped with an automated injection system to add varying concentrations of 6-Methoxytryptamine hydrochloride to the wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the log concentration of 6-MeO-T and fit to a dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a reference agonist like serotonin.

Figure 4: Workflow for a calcium flux functional receptor assay.

Therapeutic Potential and Research Applications

The distinct profile of 6-Methoxytryptamine hydrochloride makes it a compound of significant interest.

-

Research Tool: Its primary utility lies in probing the structure-activity relationships of monoamine transporters and serotonin receptors. The stark functional divergence from its 5-methoxy isomer provides a powerful chemical tool for dissociating the effects of potent receptor agonism from monoamine release.

-

Drug Development Scaffold: As an SNDRA with a preference for serotonin and dopamine, 6-MeO-T could serve as a lead compound for developing novel therapeutics for mood disorders, such as depression, where modulation of monoaminergic tone is a key strategy. [5]* Natural Product Connection: Notably, the 6-methoxytryptamine scaffold is found in naturally occurring psychoactive alkaloids, including the harmala alkaloids (e.g., harmine) and certain iboga alkaloids (e.g., tabernanthine), which are themselves subjects of therapeutic investigation. [1]

Conclusion

6-Methoxytryptamine hydrochloride is a unique pharmacological agent defined by its potent activity as a serotonin-norepinephrine-dopamine releasing agent and its comparatively weak agonism at 5-HT₂ₐ receptors. This profile stands in sharp contrast to its isomer, 5-methoxytryptamine, a potent 5-HT₂ₐ agonist. This functional dichotomy establishes 6-MeO-T as an invaluable tool for neuropharmacological research and provides a rational basis for its exploration as a foundational structure in the development of novel therapeutics for complex neuropsychiatric disorders.

References

- Melatonin as a Guardian of Mitochondria: Mechanisms and Therapeutic Potential in Neurodegener

- 5-Methoxytryptamine - Wikipedia. Wikipedia.

- 6-Methoxytryptamine - Wikipedia. Wikipedia.

- Structural pharmacology and therapeutic potential of 5-methoxytryptamines.

- 5 methoxytryptamine – Knowledge and References. Taylor & Francis.

- 6-Methoxytryptamine, 99% 250 mg | Buy Online. Thermo Scientific Chemicals.

- In vivo formation of 5-methoxytryptamine

- CAS 3610-36-4: 6-Methoxytryptamine. CymitQuimica.

- Structural pharmacology and therapeutic potential of 5-methoxytryptamines. PMC - NIH.

- 6-Methoxytryptamine. Grokipedia.

- Regeneration of serotonin from 5-methoxytryptamine by polymorphic human CYP2D6. Journal of Neurochemistry.

- 5-HT2A receptor - Wikipedia. Wikipedia.

- 6-Methoxytryptamine | CAS 3610-36-4. Santa Cruz Biotechnology.

- 6-Methoxytryptamine hydrochloride. Chem-Impex.

Sources

- 1. 6-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 2. CAS 3610-36-4: 6-Methoxytryptamine | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. chemimpex.com [chemimpex.com]

- 6. grokipedia.com [grokipedia.com]

- 7. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 8. In vivo formation of 5-methoxytryptamine from melatonin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

6-Methoxytryptamine Hydrochloride: A Technical Guide to its Serotonin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-methoxytryptamine hydrochloride (6-MeO-T-HCl), with a primary focus on its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. 6-Methoxytryptamine, a positional isomer of the well-characterized 5-methoxytryptamine, presents a unique pharmacological profile that warrants detailed investigation. This document will delve into the current understanding of its binding affinity at various 5-HT receptor subtypes, outline detailed methodologies for determining these affinities through radioligand binding assays, and discuss the implications of its pharmacological profile for neuroscience research and drug development. While comprehensive binding data for 6-methoxytryptamine remains an area of active research, this guide synthesizes the available information to provide a foundational understanding for researchers in the field.

Introduction: The Serotonergic System and the Significance of Tryptamine Analogs

The serotonergic system, comprising a network of neurons that synthesize and release the neurotransmitter serotonin, plays a pivotal role in regulating a vast array of physiological and psychological processes.[1] These include mood, sleep, appetite, cognition, and memory.[1] The diverse functions of serotonin are mediated by a large family of at least 14 distinct receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7).[1] This receptor diversity allows for fine-tuned control of neuronal activity and presents a rich landscape for therapeutic intervention in various neuropsychiatric and neurological disorders.

Tryptamine and its derivatives, both naturally occurring and synthetic, have long been of interest to pharmacologists and medicinal chemists due to their structural similarity to serotonin. This structural resemblance allows them to interact with serotonin receptors, often with high affinity and varying degrees of selectivity. 6-Methoxytryptamine (6-MeO-T) is an indoleamine derivative characterized by a methoxy group at the sixth position of the tryptamine core structure. Its hydrochloride salt is a common form used in research due to its stability and solubility. Understanding the precise binding affinities of compounds like 6-methoxytryptamine hydrochloride at different 5-HT receptor subtypes is a critical first step in elucidating their pharmacological mechanisms and potential therapeutic applications.

Pharmacological Profile of 6-Methoxytryptamine Hydrochloride

Current literature on the direct binding affinity of 6-methoxytryptamine at a wide range of serotonin receptors is limited. However, available data on its functional activity and that of its close structural analog, 5-methoxytryptamine, provide valuable insights.

Monoamine Releasing Activity

6-Methoxytryptamine is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA). In studies using rat brain synaptosomes, it has been shown to induce the release of these monoamines with the following half-maximal effective concentrations (EC₅₀):

-

Serotonin (5-HT): 53.8 nM

-

Dopamine (DA): 113 nM

-

Norepinephrine (NE): 465 nM

This profile indicates a preferential, though not exclusive, activity on the serotonin transporter, leading to increased extracellular levels of serotonin.

Serotonin 5-HT2A Receptor Agonism

6-Methoxytryptamine acts as a full agonist at the serotonin 5-HT2A receptor. However, its potency in functional assays is notably low, with a reported EC₅₀ value of 2,443 nM and a maximal efficacy (Eₘₐₓ) of 111% relative to serotonin. This suggests that while it can fully activate the receptor, it requires significantly higher concentrations to do so compared to the endogenous ligand.

Comparison with 5-Methoxytryptamine

In contrast to 6-methoxytryptamine, its positional isomer, 5-methoxytryptamine (5-MeO-T), is a potent agonist at several serotonin receptors and has been more extensively studied. 5-MeO-T exhibits high affinity for multiple 5-HT receptor subtypes, and its binding profile can serve as a useful, albeit speculative, point of comparison. For instance, 5-methoxytryptamine has been shown to bind with high affinity to 5-HT1F receptors (Ki < 100 nM).[2] The difference in the position of the methoxy group from the 5th to the 6th carbon on the indole ring can significantly alter the binding affinity and functional activity at various receptors.

Determination of Serotonin Receptor Binding Affinity: A Methodological Deep Dive

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[3] These assays are highly sensitive and allow for the quantitative determination of the dissociation constant (Ki), which is a measure of the ligand's binding affinity.[3]

Principle of Competitive Radioligand Binding Assays

Competitive binding assays are used to determine the affinity of an unlabeled test compound (in this case, 6-methoxytryptamine hydrochloride) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. The assay involves incubating a constant concentration of a high-affinity radioligand with a preparation of membranes containing the receptor of interest, in the presence of increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol: Example for 5-HT2A Receptor

This protocol provides a detailed methodology for determining the binding affinity of 6-methoxytryptamine hydrochloride at the human 5-HT2A receptor.

3.3.1. Materials

-

Receptor Source: Commercially available cell membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist radioligand).

-

Test Compound: 6-Methoxytryptamine hydrochloride.

-

Non-specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., unlabeled ketanserin or spiperone).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: Liquid scintillation counter.

-

Scintillation Cocktail.

3.3.2. Membrane Preparation

-

Thaw the frozen receptor membrane preparation on ice.

-

Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer or by repeated pipetting.

-

Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA assay).

-

Dilute the membrane preparation with assay buffer to the desired final protein concentration for the assay (typically 50-200 µ g/well ).

3.3.3. Assay Procedure

-

Prepare serial dilutions of 6-methoxytryptamine hydrochloride in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 25 µL of assay buffer, 25 µL of [³H]ketanserin solution (at a concentration near its Kd), and 50 µL of the diluted membrane preparation.

-

Non-specific Binding: 25 µL of the non-specific binding control solution (e.g., 10 µM ketanserin), 25 µL of [³H]ketanserin solution, and 50 µL of the diluted membrane preparation.

-

Competition Binding: 25 µL of each concentration of 6-methoxytryptamine hydrochloride, 25 µL of [³H]ketanserin solution, and 50 µL of the diluted membrane preparation.

-

-

Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (typically 60-120 minutes).

-

Terminate the incubation by rapid vacuum filtration through the glass fiber filters using the cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (typically 3 x 3 mL) to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial and allow to equilibrate.

-

Count the radioactivity in a liquid scintillation counter.

3.3.4. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of 6-methoxytryptamine hydrochloride.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

-

IC₅₀ is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualization of Serotonin Signaling Pathways

The following diagram illustrates a simplified serotonin signaling pathway, highlighting the location of various 5-HT receptors. 6-Methoxytryptamine, as a potential ligand, would interact with these receptors on the cell surface.

Data Summary and Interpretation

| Compound | Target | Parameter | Value (nM) | Reference |

| 6-Methoxytryptamine | 5-HT Release | EC₅₀ | 53.8 | |

| DA Release | EC₅₀ | 113 | ||

| NE Release | EC₅₀ | 465 | ||

| 5-HT2A Receptor | EC₅₀ | 2,443 | ||

| 5-Methoxytryptamine | 5-HT1F Receptor | Ki | < 100 | [2] |

Interpretation of Data:

The available data indicates that 6-methoxytryptamine is a potent releaser of serotonin, suggesting a primary mechanism of action through the serotonin transporter. Its direct interaction with the 5-HT2A receptor as a full agonist is of low potency. The significant difference in the pharmacological profile between 6-methoxytryptamine and 5-methoxytryptamine underscores the critical role of the methoxy group's position in determining receptor affinity and functional activity. The lack of comprehensive Ki values for 6-methoxytryptamine at other 5-HT receptor subtypes highlights a significant gap in our understanding of this compound's pharmacology.

Conclusion and Future Directions

6-Methoxytryptamine hydrochloride is a pharmacologically active tryptamine derivative with a distinct profile as a monoamine releasing agent and a low-potency 5-HT2A receptor agonist. This technical guide has provided a framework for understanding its known activities and a detailed methodology for its further characterization.

The primary challenge in fully elucidating the pharmacological profile of 6-methoxytryptamine is the current lack of comprehensive binding affinity data across the full spectrum of serotonin receptors. Future research should prioritize a systematic screening of 6-methoxytryptamine hydrochloride against all known 5-HT receptor subtypes using standardized radioligand binding assays. Such studies will be invaluable for:

-

Defining its receptor selectivity profile: Identifying which other 5-HT receptors it binds to with significant affinity.

-

Guiding functional studies: Informing the design of experiments to determine whether it acts as an agonist, antagonist, or inverse agonist at these receptors.

-

Uncovering potential therapeutic applications: A detailed understanding of its receptor interactions could suggest its utility in treating various neurological and psychiatric disorders.

By systematically characterizing the serotonin receptor binding affinity of 6-methoxytryptamine hydrochloride, the scientific community can unlock its full potential as a research tool and a potential lead compound for novel therapeutics.

References

-

5-HT2A receptor. (2023). In Wikipedia. Retrieved from [Link]

-

6-Methoxytryptamine. (2023). In Wikipedia. Retrieved from [Link]

-

Eurofins DiscoverX. (n.d.). ChemiSCREEN™ 5-HT4B Serotonin Receptor Membrane Preparation. Retrieved from [Link]

-

Kaplan, J., & Wacker, D. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature, 630(7993), 238–245. [Link]

-

Pytliak, M., & Vargov, V. (n.d.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. Institute of Experimental Pharmacology & Toxicology, Slovak Academy of Sciences. Retrieved from [Link]

- Simmler, L. D., et al. (2021). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Neuropsychopharmacology, 46(12), 2149–2160.

- Hoyer, D., & Martin, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1–8.3.20.

- Slocum, S. T., et al. (2010). Native Serotonin Membrane Receptors Recognize 5-Hydroxytryptophan-Functionalized Substrates: Enabling Small-Molecule Recognition. ACS chemical neuroscience, 1(4), 288–300.

-

Glennon, R. A., Dukat, M., & Westkaemper, R. B. (n.d.). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. Retrieved from [Link]

- Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven.

-

Spirit Pharmacist. (n.d.). Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- Walsh Medical Media. (2017). Biomedical Significance of Tryptamine: A Review. J App Pharm, 9(4).

-

Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

Sources

6-Methoxytryptamine Hydrochloride: A Technical Guide to its Function as a Serotonin-Norepinephrine-Dopamine Releasing Agent

Abstract

This technical guide provides an in-depth examination of 6-methoxytryptamine hydrochloride (6-MeO-T HCl), a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA). Designed for researchers, scientists, and drug development professionals, this document delineates the current understanding of 6-MeO-T's mechanism of action, supported by field-proven experimental protocols and a critical analysis of its structure-activity relationships. We will explore its chemical synthesis, physicochemical properties, and its distinct pharmacological profile, which is characterized by robust monoamine release and weak serotonin 5-HT2A receptor agonism. This guide aims to be a comprehensive resource, fostering a deeper understanding of 6-MeO-T as a valuable pharmacological tool and a potential scaffold for the development of novel therapeutics targeting monoaminergic systems.

Introduction: The Significance of Monoamine Releasing Agents

Monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—are fundamental to the regulation of a vast array of physiological and psychological processes, including mood, cognition, and arousal. Pharmacological agents that modulate the levels of these neurotransmitters in the synaptic cleft are cornerstones of neuropsychopharmacology. Monoamine releasing agents (MRAs) are a class of drugs that induce the non-vesicular release of these neurotransmitters from presynaptic neurons, leading to a rapid and significant increase in their extracellular concentrations.[1] This mechanism of action distinguishes them from reuptake inhibitors, which function by blocking the clearance of neurotransmitters from the synapse.[1]

6-Methoxytryptamine, a tryptamine derivative, has emerged as a potent SNDRA, exhibiting a balanced and robust releasing profile for all three key monoamines.[2] This unique characteristic makes it an intriguing subject of study for understanding the integrated roles of these neurotransmitter systems and as a potential lead compound for therapeutic development. This guide will provide a comprehensive technical overview of its known properties and the methodologies to investigate them.

Physicochemical Properties of 6-Methoxytryptamine Hydrochloride

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. 6-Methoxytryptamine hydrochloride is the salt form of the freebase, which enhances its solubility and stability for experimental use.[3]

| Property | Value | Source |

| IUPAC Name | 2-(6-methoxy-1H-indol-3-yl)ethanamine hydrochloride | [2] |

| Synonyms | 6-MeO-T HCl, 3-(2-Aminoethyl)-6-methoxyindole hydrochloride | [3] |

| CAS Number | 2736-21-2 | [3] |

| Molecular Formula | C₁₁H₁₅ClN₂O | [3] |

| Molecular Weight | 226.71 g/mol | [3] |

| Appearance | Crystalline solid | [4] |

| Solubility | Moderately soluble in water, soluble in ethanol. | [5] |

| Storage | Store at 0-8°C | [3] |

Pharmacological Profile: A Potent Triple Releaser

The primary pharmacological characteristic of 6-methoxytryptamine is its potent activity as a serotonin-norepinephrine-dopamine releasing agent.[2] In vitro studies utilizing rat brain synaptosomes have quantified its efficacy in inducing the release of these monoamines.

| Monoamine | EC₅₀ (nM) | Source |

| Serotonin (5-HT) | 53.8 | [2][6] |

| Dopamine (DA) | 113 | [2][6] |

| Norepinephrine (NE) | 465 | [2][6] |

These values indicate a preferential, yet balanced, releasing effect, with the highest potency for serotonin, followed by dopamine and then norepinephrine. This profile suggests that 6-methoxytryptamine can robustly elevate the extracellular levels of all three key monoamine neurotransmitters.

Secondary Pharmacological Activity: 5-HT2A Receptor Agonism

In addition to its primary action as a monoamine releaser, 6-methoxytryptamine is also a full agonist at the serotonin 5-HT2A receptor.[2] However, its potency at this receptor is significantly lower than its releasing activity.

| Receptor | EC₅₀ (nM) | Eₘₐₓ (%) | Source |

| 5-HT2A | 2,443 | 111 | [2][7] |

This weak 5-HT2A agonism is an important feature to consider when designing and interpreting experiments, as it may contribute to the overall in vivo effects of the compound, albeit likely to a lesser extent than its potent monoamine release.

Comprehensive Receptor Binding Profile: A Data Gap

A comprehensive understanding of a compound's pharmacology necessitates a broad assessment of its interactions with a wide range of CNS targets. At present, a comprehensive receptor binding profile for 6-methoxytryptamine hydrochloride across a standard safety screening panel (such as the Eurofins SafetyScreen) is not publicly available.[2][8] This represents a critical data gap. While its primary targets are the monoamine transporters, its affinity for other serotonin receptor subtypes, dopamine receptors, norepinephrine receptors, and other CNS targets remains to be systematically elucidated. The structural similarity of tryptamines to serotonin suggests potential interactions with various serotonin receptors.[4][9] Future research should prioritize a comprehensive binding screen to fully characterize the selectivity and potential off-target effects of 6-methoxytryptamine.

Mechanism of Action: Reversing the Flow

Monoamine releasing agents like 6-methoxytryptamine exert their effects by interacting with the respective monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1] The proposed mechanism involves the following key steps:

-

Transporter Substrate Activity: 6-Methoxytryptamine acts as a substrate for the monoamine transporters, allowing it to be transported into the presynaptic neuron.

-

Transporter Reversal: Once inside the neuron, 6-methoxytryptamine disrupts the normal function of the transporters, causing them to reverse their direction of transport. Instead of taking up monoamines from the synaptic cleft, they begin to efflux monoamines from the cytoplasm into the synapse.

-

Vesicular Disruption (Potential): Some monoamine releasing agents can also disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in the cytoplasmic concentration of monoamines, which are then available for release by the reversed plasma membrane transporters. The extent to which 6-methoxytryptamine interacts with VMAT2 has not been explicitly reported and warrants further investigation.

Experimental Protocols: A Guide to In Vitro Characterization

To ensure the scientific integrity and reproducibility of research involving 6-methoxytryptamine hydrochloride, this section provides detailed, field-proven protocols for its key in vitro characterization assays.

Protocol 1: Monoamine Release Assay in Rat Brain Synaptosomes

This protocol details the measurement of [³H]serotonin, [³H]dopamine, and [³H]norepinephrine release from isolated rat brain nerve terminals (synaptosomes).

Rationale: Synaptosomes are resealed nerve terminals that retain the essential machinery for neurotransmitter uptake, storage, and release, making them an excellent ex vivo model to study the direct effects of compounds on these processes. The use of radiolabeled neurotransmitters allows for sensitive and quantitative measurement of release.

Methodology:

-

Synaptosome Preparation:

-

Humanely euthanize adult male Sprague-Dawley rats and rapidly dissect the brain regions of interest (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).

-

Homogenize the tissue in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer) for the release assay.

-

-

Radiolabel Loading:

-

Incubate the synaptosomal suspension with a low concentration of the respective [³H]monoamine (e.g., 10-50 nM) for 10-15 minutes at 37°C to allow for active uptake into the nerve terminals.

-

Include appropriate uptake inhibitors (e.g., desipramine for norepinephrine uptake into serotonergic neurons) to ensure selective loading.

-

-

Release Assay:

-

Wash the loaded synaptosomes with fresh buffer to remove excess radiolabel.

-

Aliquot the washed synaptosomes into a multi-well plate.

-

Initiate the release by adding buffer containing various concentrations of 6-methoxytryptamine hydrochloride or a vehicle control.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.

-

Quantify the amount of [³H]monoamine released into the supernatant and the amount remaining in the synaptosomes using liquid scintillation counting.

-

Calculate the percentage of total [³H]monoamine released for each concentration of the test compound.

-

Determine the EC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Protocol 2: 5-HT2A Receptor Agonism via Calcium Flux Assay

This protocol describes a cell-based assay to measure the activation of the 5-HT2A receptor by quantifying changes in intracellular calcium concentration.

Rationale: The 5-HT2A receptor is a Gq-coupled G protein-coupled receptor (GPCR). Its activation leads to the mobilization of intracellular calcium stores, resulting in a transient increase in cytosolic calcium levels. This change can be detected using fluorescent calcium indicators, providing a functional readout of receptor agonism.

Methodology:

-

Cell Culture:

-

Culture a suitable cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom microplate and grow to confluence.

-

-

Dye Loading:

-

Aspirate the growth medium and wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) by incubating them with a solution of the dye for 30-60 minutes at 37°C in the dark.

-

-

Calcium Flux Measurement:

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence microplate reader equipped with an automated injection system.

-

Establish a baseline fluorescence reading for each well.

-

Inject a solution of 6-methoxytryptamine hydrochloride at various concentrations into the wells.

-

Immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 1-3 minutes).

-

Include a positive control (e.g., a known 5-HT2A agonist like serotonin) and a vehicle control.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Normalize the data to the response of the positive control.

-

Plot the normalized response against the log concentration of 6-methoxytryptamine hydrochloride and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

Chemical Synthesis: A Plausible Route

Proposed Synthesis of 6-Methoxytryptamine Hydrochloride:

-

Gramine Synthesis (Mannich Reaction): 6-Methoxyindole is reacted with formaldehyde and dimethylamine to form 6-methoxygramine.

-

Quaternization and Cyanide Displacement: The gramine is then quaternized with a methylating agent, followed by displacement with sodium or potassium cyanide to yield 6-methoxyindole-3-acetonitrile.

-

Reduction of the Nitrile: The nitrile is reduced to the primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation to give 6-methoxytryptamine freebase.

-

Salt Formation: The resulting freebase is dissolved in a suitable solvent (e.g., isopropanol or ether) and treated with a solution of hydrochloric acid to precipitate 6-methoxytryptamine hydrochloride.

This proposed route is efficient and utilizes common laboratory reagents and transformations. Each step would require optimization of reaction conditions (temperature, solvent, reaction time) and purification of intermediates to ensure a high yield and purity of the final product.

Structure-Activity Relationships: The Importance of the 6-Methoxy Group

The pharmacological profile of 6-methoxytryptamine is intrinsically linked to its chemical structure, particularly the position of the methoxy group on the indole ring. A comparison with its positional isomer, 5-methoxytryptamine (5-MeO-T), highlights a striking structure-activity relationship (SAR).

-

6-Methoxytryptamine: Potent monoamine releasing agent, weak 5-HT2A agonist.[2]

-

5-Methoxytryptamine: Very weak monoamine releasing agent, potent 5-HT2A agonist.[7]

This demonstrates that the seemingly minor shift of the methoxy group from the 5- to the 6-position dramatically alters the compound's primary mechanism of action. The 6-methoxy substitution appears to confer the optimal electronic and steric properties for interaction with the monoamine transporters in a manner that promotes efflux, while the 5-methoxy substitution is more favorable for high-affinity binding and activation of the 5-HT2A receptor. This SAR underscores the sensitivity of these biological targets to subtle changes in ligand structure and provides a valuable framework for the design of more selective monoamine releasing agents or 5-HT2A agonists.

Conclusion and Future Directions

6-Methoxytryptamine hydrochloride is a valuable pharmacological tool characterized by its potent and balanced serotonin-norepinephrine-dopamine releasing activity. This technical guide has provided a comprehensive overview of its known properties, including its physicochemical characteristics, primary and secondary pharmacological actions, and the experimental protocols necessary for its in vitro characterization. The stark difference in activity compared to its 5-methoxy isomer highlights a critical structure-activity relationship that can inform the design of novel psychoactive compounds.

The most significant gap in our current understanding of 6-methoxytryptamine is the lack of a comprehensive receptor binding profile. Future research should prioritize a broad screening of its affinity for a wide range of CNS targets to fully assess its selectivity and potential off-target effects. Additionally, in vivo studies are needed to correlate its in vitro releasing potency with its behavioral and physiological effects. A deeper understanding of its interaction with VMAT2 would also provide a more complete picture of its mechanism of action.

By continuing to investigate the nuanced pharmacology of compounds like 6-methoxytryptamine, the scientific community can further unravel the complexities of monoaminergic neurotransmission and pave the way for the development of more refined and effective treatments for a host of neuropsychiatric disorders.

References

-

Chem-Impex. (n.d.). 6-Methoxytryptamine hydrochloride. Retrieved January 26, 2026, from [Link]

- Daley, P. F., & Cozzi, N. V. (2018). Receptor binding profiles and quantitative structure-affinity relationships of some 5–substituted-N,N-diallyltryptamines. Neuropharmacology, 134, 15-22.

- Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17654, 6-Methoxytryptamine. Retrieved January 26, 2026, from [Link]

- Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 153-160.

-

Wikipedia contributors. (2023, December 27). Monoamine releasing agent. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

- Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.

-

Gifford Bioscience. (n.d.). Cellular Uptake and Release Assay Examples. Retrieved January 26, 2026, from [Link]

-

Eurofins Discovery. (n.d.). In Vitro SafetyScreen Panels. Retrieved January 26, 2026, from [Link]

-

Organic Syntheses. (n.d.). 6-METHOXY-β-TETRALONE. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). EP0330625B1 - Total synthesis method for making an indole structure derivative product class....

-

Grokipedia. (n.d.). 6-Methoxytryptamine. Retrieved January 26, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Methoxytryptamine, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Pardon Our Interruption [opnme.com]

- 7. 6-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of 6-Methoxytryptamine Hydrochloride

Introduction: Contextualizing 6-Methoxytryptamine Hydrochloride in Modern Research

6-Methoxytryptamine hydrochloride is a tryptamine derivative of significant interest in neuropharmacology and medicinal chemistry. As a positional isomer of the more widely studied 5-methoxytryptamine (Mexamine), it serves as a crucial tool for dissecting the structure-activity relationships of serotonergic compounds. Its activity as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a low-potency agonist of the 5-HT₂ₐ receptor underscores its potential in developing novel therapeutics for neurological and mood disorders.[1][2]

Section 1: Core Physicochemical Properties

A comprehensive understanding of the fundamental physicochemical properties of 6-Methoxytryptamine hydrochloride is the foundation for its effective use. These parameters govern its solubility, formulation, and interaction with biological systems.

The molecule's structure, featuring an indole ring, a methoxy group at the 6-position, and an ethylamine side chain, dictates its chemical personality. The hydrochloride salt form is specifically employed to enhance aqueous solubility and stability compared to the freebase.

Table 1: Physicochemical Data for 6-Methoxytryptamine Hydrochloride

| Property | Value | Source |

| Synonyms | 3-(2-Aminoethyl)-6-methoxyindole hydrochloride | [2] |

| Molecular Formula | C₁₁H₁₄N₂O·HCl | [2] |

| Molecular Weight | 226.71 g/mol | [2] |

| CAS Number | 2736-21-2 | [2] |

| Appearance | Crystalline solid/powder | [3][4] |

| Melting Point | 143-146 °C (for freebase) | [5] |

| Solubility | Moderately soluble in water; Soluble in ethanol | [5] |

Expert Insights on Physicochemical Properties:

-

Solubility: The hydrochloride salt protonates the primary amine on the ethylamine side chain, rendering this part of the molecule highly polar and ionizable, which is the primary driver for its enhanced water solubility over the freebase. The methoxy group itself also contributes to slightly improved solubility.[2] For experimental work, while it is soluble in phosphate-buffered saline (PBS), it is crucial to determine the precise solubility limits for your specific buffer system and concentration requirements to avoid precipitation.

-

pKa (Predicted): The pKa of the primary amine is predicted to be around 10-10.5, typical for an ethylamine side chain. This means that in physiological buffers (pH ~7.4), the molecule will exist almost exclusively in its protonated, charged form. The indole nitrogen is very weakly acidic (pKa ~17), and it will not be deprotonated under typical aqueous conditions. Understanding this is critical for designing chromatographic separations and predicting membrane permeability.

-

Spectral Characteristics:

-

UV Absorbance: Like other indolic compounds, 6-Methoxytryptamine hydrochloride will exhibit characteristic UV absorbance maxima. The primary absorbance is typically around 220-225 nm with a secondary, broader peak around 270-290 nm, corresponding to the π-π* transitions within the indole ring system. This property is the basis for its quantification using HPLC-UV/PDA analysis.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the molecule will readily show a parent ion [M+H]⁺ corresponding to the mass of the freebase (191.25 m/z). This is a cornerstone for its identification and for tracking metabolites or degradation products.[6]

-

NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. Key expected signals include the aromatic protons on the indole and benzene rings, a singlet for the methoxy group protons (~3.8-4.0 ppm), and two triplets for the ethylamine side chain protons. NMR is the gold standard for confirming the identity and assessing the purity of a reference standard.[6]

-

Section 2: Chemical Stability and Degradation Profile

The stability of 6-Methoxytryptamine hydrochloride is not absolute. The indole ring system, while aromatic, contains points of reactivity that make it susceptible to degradation under specific environmental conditions.

Inherent Molecular Liabilities:

-

Oxidation: The electron-rich indole ring is the primary site of oxidative vulnerability. The C2-C3 double bond is particularly susceptible to attack by oxidizing agents or auto-oxidation catalyzed by light and trace metals. This can lead to the formation of various hydroxylated species, kynuramines, or oligomeric/polymeric materials, often appearing as a pink or brown discoloration of the solid or solution.

-

Photostability: Tryptamines are notoriously sensitive to light, particularly in the UV spectrum. Photolytic degradation can proceed through radical mechanisms, accelerating the oxidative processes described above. This is a critical consideration for both storage and laboratory handling.

-

Extreme pH: While the hydrochloride salt is stable in mildly acidic to neutral conditions, prolonged exposure to strongly acidic or alkaline conditions, especially at elevated temperatures, can promote hydrolysis or other rearrangements. However, compared to oxidation and photolysis, tryptamines are generally more resilient to pH-driven degradation within a reasonable range (pH 3-8).

Key Factors Influencing Stability:

-

Oxygen: The presence of atmospheric oxygen is a key requirement for oxidative degradation. Preparing solutions in de-gassed solvents and storing them under an inert atmosphere (e.g., argon or nitrogen) can significantly extend their shelf-life.

-

Light: Direct exposure to sunlight or even ambient laboratory lighting can provide the energy to initiate photodecomposition. Amber vials or foil-wrapped containers are essential.[7]

-

Temperature: Heat acts as a catalyst for all degradation reactions. While the solid form is relatively stable at room temperature for short periods, long-term storage should be at reduced temperatures.[2][8]

-

Purity: The presence of metallic impurities can catalyze oxidation. Using high-purity solvents and reagents is crucial for preparing stable stock solutions.

Section 3: Recommended Storage and Handling Protocols

A self-validating handling strategy is one where the procedures inherently minimize the risk of degradation. The following protocols are designed based on the chemical liabilities identified above.

-

Long-Term Storage (Months to Years): The solid hydrochloride salt should be stored in a tightly sealed container at 0-8°C, with storage at -20°C being optimal for maximum longevity.[2][3] The container should be placed inside a desiccator to protect it from moisture. For ultimate protection, storing under an inert gas is recommended.

-

Short-Term Storage (Days to Weeks): Solid material can be handled at room temperature for brief periods. Stock solutions should be prepared in high-purity, de-gassed solvents (e.g., DMSO, ethanol, or water). These solutions should be stored in amber glass vials at -20°C or below. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.

-

Laboratory Handling: When weighing the solid, do so quickly and avoid prolonged exposure to bright light and ambient air. When working with solutions, keep them on ice and protected from light as much as possible. Use amber-tinted autosampler vials for HPLC analysis to prevent on-instrument degradation during long sequences.

Section 4: Analytical Methodologies for Stability Assessment

To properly assess stability, a "stability-indicating" analytical method is required. This is a validated quantitative method that can accurately measure the decrease in the active compound's concentration while also separating it from any potential degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV-Visible or Photodiode Array (PDA) detection is the industry standard for this purpose.[9]

Protocol: Development of a Stability-Indicating HPLC-PDA Method

Objective: To develop a robust reverse-phase HPLC method capable of resolving 6-Methoxytryptamine hydrochloride from its potential degradation products.

1. Instrument and Column Selection:

- System: A standard HPLC or UHPLC system with a PDA detector. The PDA is superior to a simple UV detector as it provides spectral data for peak purity assessment.

- Column: A C18 stationary phase is the logical starting point. A 150 mm x 4.6 mm column with 3.5 or 5 µm particles is suitable for standard HPLC. For faster analysis, a sub-2 µm particle column can be used with a UHPLC system.

2. Mobile Phase Selection & Preparation:

- Rationale: A gradient elution is necessary to ensure that any degradation products, which may be more or less polar than the parent compound, are eluted and resolved within a reasonable timeframe.

- Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. The acidic modifier ensures the primary amine is protonated, leading to sharp, symmetrical peak shapes.

- Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides better resolution and lower backpressure.

- Preparation: Use HPLC-grade solvents. Filter and degas all mobile phases before use to prevent pump issues and baseline noise.

3. Method Development Workflow:

- Step 1: Initial Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of the parent peak.

- Step 2: Optimization of Gradient: Based on the scouting run, design a shallower gradient around the elution time of the parent peak to improve resolution between the parent and any closely eluting impurities.

- Step 3: Wavelength Selection: Use the PDA to acquire the full UV spectrum of the 6-Methoxytryptamine peak. Select the absorbance maximum (λₘₐₓ, likely ~222 nm) for quantification to maximize sensitivity. Monitor at a second, lower-energy wavelength as well to aid in peak identification.

- Step 4: Peak Purity Analysis: Use the PDA software to perform peak purity analysis on the parent peak from a stressed (degraded) sample. This analysis compares spectra across the peak and confirms that the peak is spectrally homogenous and not co-eluting with a degradant. This is the defining step for a stability-indicating method.

4. System Suitability:

- Before each run, inject a standard solution five times. The Relative Standard Deviation (RSD) for peak area and retention time should be <2.0%. Tailing factor and theoretical plates should also be monitored to ensure the column is performing well.

Diagram: HPLC Method Development Workflow

Caption: Workflow for developing a stability-indicating HPLC method.

Section 5: Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is a critical process in drug development that involves intentionally subjecting a compound to harsh conditions to accelerate its decomposition. The purpose is to identify likely degradation products, understand degradation pathways, and demonstrate the specificity of the stability-indicating analytical method.

Protocol: Forced Degradation of 6-Methoxytryptamine Hydrochloride

Objective: To generate potential degradation products of 6-Methoxytryptamine HCl and assess the performance of the stability-indicating HPLC method.

1. Sample Preparation:

- Prepare a stock solution of 6-Methoxytryptamine HCl at ~1 mg/mL in a 50:50 mixture of water and acetonitrile.

- For each condition below, add 1 mL of the stock solution to a separate, appropriately labeled amber glass vial.

2. Stress Conditions:

- Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Cap the vial and heat at 60°C for 24 hours.

- Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Cap the vial and heat at 60°C for 24 hours.

- Oxidation: Add 1 mL of 3% hydrogen peroxide (H₂O₂). Cap the vial and keep at room temperature for 24 hours, protected from light.

- Thermal Stress: Use the stock solution as-is. Cap the vial and heat at 60°C for 48 hours.

- Photolytic Stress: Use the stock solution as-is. Place the vial (uncapped, but covered with a quartz plate) in a photostability chamber and expose to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

- Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.

3. Analysis:

- After the specified time, allow all samples to cool to room temperature.

- If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

- Dilute all samples (including the control) to a final concentration of ~0.1 mg/mL using the mobile phase A/B mixture.

- Analyze all samples by the developed stability-indicating HPLC-PDA method.

4. Data Interpretation:

- Compare the chromatograms of the stressed samples to the control.

- Calculate the percentage degradation in each condition. Aim for 5-20% degradation; if degradation is too extensive or too little, adjust the stress duration or temperature accordingly.

- Ensure that the parent peak is well-resolved from all degradation product peaks (demonstrating specificity).

- Use the PDA data to check the peak purity of the parent peak in each stressed sample.

- If coupled with a mass spectrometer (LC-MS), the mass of the degradation products can be determined to help elucidate their structures.

Diagram: Forced Degradation Study Workflow

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

6-Methoxytryptamine hydrochloride is a valuable research tool, but its utility is directly tied to its chemical integrity. The indole nucleus presents a known liability for oxidative and photolytic degradation. By understanding these fundamental properties, researchers can implement rational handling and storage procedures to preserve the compound's purity. Furthermore, the development and application of a validated, stability-indicating HPLC method, verified through forced degradation studies, is not merely a suggestion but a requirement for generating reproducible and reliable scientific data. This guide provides the strategic framework and tactical protocols necessary to ensure that work involving 6-Methoxytryptamine hydrochloride is built on a foundation of chemical certainty.

References

-

5-Methoxytryptamine - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

-

6-Methoxytryptamine - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

-

Szara, S. (1967). 6-hydroxylation: effect on the psychotropic potency of tryptamines. Life Sciences, 6(11), 121–125. [Link]

-

Lee, S., et al. (2024). Determination of Methamphetamine by High-Performance Liquid Chromatography in Odor-Adsorbent Material Used for Training Drug-Detection Animals. Molecules. [Link]

-

West, R. K. (2018). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest. [Link]

-

Barker, S. A., et al. (1981). An Investigation of Demethylation in the Metabolism of Methoxytryptamine and Methoxytryptophol. Journal of Pineal Research. [Link]

-

Ujváry, I., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Forensic Science International. [Link]

-

Safety Data Sheet - 5-Methoxytryptamine-d4 Hydrochloride. (2025, January 18). AA Blocks. Retrieved January 26, 2026, from [Link]

-

Dinis-Oliveira, R. J. (2017). Recreational Use, Analysis and Toxicity of Tryptamines. PMC - PubMed Central. [Link]

Sources

- 1. 6-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. caymanchem.com [caymanchem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. 6-Methoxytryptamine, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. japsonline.com [japsonline.com]

- 7. biosynth.com [biosynth.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]

The Discovery and Scientific Journey of 6-Methoxytryptamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of 6-methoxytryptamine hydrochloride. From its initial synthesis in the early era of tryptamine chemistry to its contemporary role as a tool in neuropharmacology, this document traces the scientific milestones that have shaped our understanding of this unique indoleamine. We will delve into its chemical synthesis, explore its distinct pharmacological profile as a monoamine releasing agent, and contextualize its significance within the broader landscape of tryptamine research. This guide is intended to serve as a detailed resource for researchers and professionals in drug development, offering both historical perspective and current scientific insights.

Introduction: Unveiling a Lesser-Known Tryptamine

6-Methoxytryptamine, a positional isomer of the more widely studied 5-methoxytryptamine, is a fascinating molecule within the extensive family of tryptamine compounds. While it does not command the same level of recognition as its psychedelic counterparts, its unique pharmacological profile has carved out a niche for it in the annals of neurochemical research. First described in the scientific literature in the 1950s, its journey from a synthetic curiosity to a valuable research tool has been a gradual one, marked by key discoveries that have illuminated its distinct mechanism of action.[1]

This guide will navigate the historical timeline of 6-methoxytryptamine, from its first synthesis to the elucidation of its properties as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[2] We will also explore its relationship with other significant tryptamines and its derivatives, providing a holistic understanding of its place in the complex world of neuroactive compounds.

The Genesis of 6-Methoxytryptamine: A Historical Perspective

The story of 6-methoxytryptamine is intrinsically linked to the pioneering work of Canadian chemist Richard Helmuth Fredrick Manske. In 1931, Manske published a seminal paper in the Canadian Journal of Research detailing the synthesis of a series of tryptamine derivatives, including various methoxytryptamines.[3][4][5] This work laid the foundational chemical groundwork for the exploration of these compounds. While the primary focus of early tryptamine research was often on other isomers, Manske's initial synthesis was the crucial first step that made future investigations into 6-methoxytryptamine possible.

It is important to distinguish the history of 6-methoxytryptamine from that of its more famous cousin, N,N-dimethyltryptamine (DMT), which Manske also synthesized in the same period.[3][4][5] While DMT's psychoactive properties would later be discovered and extensively studied, 6-methoxytryptamine remained a relatively obscure compound for several decades, primarily of interest to synthetic chemists.

Chemical Synthesis and Properties of 6-Methoxytryptamine Hydrochloride

The hydrochloride salt of 6-methoxytryptamine is the most common form used in research due to its increased stability and solubility in aqueous solutions.

General Synthesis Pathway

While Manske's original 1931 publication provides the historical basis for the synthesis, modern methodologies often employ more refined techniques. A common and effective approach involves a multi-step synthesis starting from 6-methoxyindole.

Experimental Protocol: A Representative Synthesis of 6-Methoxytryptamine

This protocol outlines a plausible synthetic route based on established tryptamine synthesis methodologies.

-

Step 1: Synthesis of 6-Methoxyindole-3-acetonitrile.

-

6-methoxyindole is reacted with formaldehyde and sodium cyanide in the presence of a suitable acid catalyst. This reaction, a variation of the Mannich reaction, introduces the acetonitrile group at the 3-position of the indole ring.

-

Causality: The electron-rich nature of the indole ring at the C3 position makes it susceptible to electrophilic attack, facilitating the addition of the iminium ion generated in situ from formaldehyde and a secondary amine (if used as a catalyst) or protonated formaldehyde. The subsequent displacement by the cyanide nucleophile yields the desired nitrile.

-

-

Step 2: Reduction of 6-Methoxyindole-3-acetonitrile to 6-Methoxytryptamine.

-

The nitrile group of 6-methoxyindole-3-acetonitrile is reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) is typically employed.

-

Causality: Lithium aluminum hydride is a potent source of hydride ions (H⁻), which are strong nucleophiles. The hydride attacks the electrophilic carbon of the nitrile group, and after a series of steps involving coordination to the aluminum and further hydride additions, the carbon-nitrogen triple bond is fully reduced to a single bond, forming the primary amine.

-

-

Step 3: Formation of 6-Methoxytryptamine Hydrochloride.

-

The freebase 6-methoxytryptamine is dissolved in a suitable organic solvent, such as isopropanol or ethanol.

-

A solution of hydrochloric acid (HCl) in the same solvent is then added dropwise.

-

The 6-methoxytryptamine hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

-

Causality: The basic amino group of the tryptamine readily accepts a proton from the hydrochloric acid, forming the ammonium salt. This salt is generally much less soluble in non-polar organic solvents than the freebase, leading to its precipitation.

-

Figure 1. A generalized workflow for the synthesis of 6-methoxytryptamine hydrochloride.

Physicochemical Properties

| Property | Value |